Cas no 67724-03-2 (2-(4-Aminophenoxy)benzenecarboxylic Acid)

2-(4-Aminophenoxy)benzenecarboxylic Acid is a versatile aromatic compound featuring both carboxylic acid and amino functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its bifunctional structure enables selective modifications, facilitating the development of complex molecules such as dyes, polymers, and active pharmaceutical ingredients (APIs). The compound exhibits good solubility in polar organic solvents, enhancing its utility in reaction systems. Its stability under controlled conditions ensures reliable performance in multi-step syntheses. The presence of reactive sites allows for further derivatization, supporting the production of high-purity specialty chemicals. This compound is particularly useful in research and industrial settings requiring precise molecular design.
2-(4-Aminophenoxy)benzenecarboxylic Acid structure
67724-03-2 structure
Product Name:2-(4-Aminophenoxy)benzenecarboxylic Acid
CAS No:67724-03-2
MF:C13H11NO3
MW:229.231343507767
CID:516117
PubChem ID:2764338
Update Time:2025-06-10

2-(4-Aminophenoxy)benzenecarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Aminophenoxy)benzoic acid
    • 2-(4-AMINOPHENOXY)BENZENE CARBOXYLIC ACID
    • 2-(4-amino-phenoxy)-benzoic acid
    • Benzoic acid,2-(4-aminophenoxy)-
    • 2-(2-CHLORO-5-METHOXYPHENYL)-5-METHYLPYRIDINE
    • 2-(4-Amino-phenoxy)-benzoesaeure
    • 4-(2-Carboxyphenoxy)aniline
    • 4-Amino-2'-carboxydiphenyl ether
    • aminophenoxybenzenecarboxylicacid
    • p-Amino-o'-carboxydiphenylether
    • CS-0454807
    • 7Y-0701
    • AKOS004119784
    • 2-(4-Aminophenoxy)benzenecarboxylic acid
    • MFCD06659583
    • DTXSID80377409
    • FT-0680622
    • J-505892
    • 67724-03-2
    • 2-(4-aminophenoxy)benzoicAcid
    • SB77343
    • 2-(4-AMINOPHENOXY)BENZENECARBOXYLICACID
    • SCHEMBL7125583
    • CHEMBL5268622
    • BDBM50610703
    • 2-(4-Aminophenoxy)benzenecarboxylic Acid
    • MDL: MFCD06659583
    • Inchi: 1S/C13H11NO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H,15,16)
    • InChI Key: QHUNNXCUJKOGMN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)N)C1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 229.07400
  • Monoisotopic Mass: 228.066068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 75.4

Experimental Properties

  • Density: 1.311
  • Melting Point: 180-182
  • Boiling Point: 410.1°Cat760mmHg
  • Flash Point: 201.8°C
  • PSA: 72.55000
  • LogP: 3.34050

2-(4-Aminophenoxy)benzenecarboxylic Acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(4-Aminophenoxy)benzenecarboxylic Acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(4-Aminophenoxy)benzenecarboxylic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:67724-03-2)2-(4-Aminophenoxy)benzenecarboxylic Acid
Order Number:A867206
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:04
Price ($):427.0
Email:sales@amadischem.com

Additional information on 2-(4-Aminophenoxy)benzenecarboxylic Acid

Professional Introduction to 2-(4-Aminophenoxy)benzenecarboxylic Acid (CAS No: 67724-03-2)

2-(4-Aminophenoxy)benzenecarboxylic Acid, identified by the Chemical Abstracts Service (CAS) number 67724-03-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzenecarboxylic acid moiety linked to a phenoxy group, which in turn is connected to an amino substituent on the aromatic ring, exhibits a unique structural framework that makes it a valuable intermediate in the development of various therapeutic agents. The presence of both amino and carboxylic acid functional groups provides multiple points for chemical modification, enabling the synthesis of more complex molecules with tailored biological activities.

The compound's structural attributes have garnered attention in recent years due to its potential applications in drug discovery. Specifically, the combination of the phenoxy and amino groups suggests possible interactions with biological targets such as enzymes and receptors. This has led to its exploration as a precursor in the synthesis of novel pharmacophores targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The benzenecarboxylic acid component further enhances its utility, as it can be readily incorporated into peptidomimetics or used to construct heterocyclic scaffolds that mimic natural bioactive molecules.

In the context of contemporary research, 2-(4-Aminophenoxy)benzenecarboxylic Acid has been utilized in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The amino group can be leveraged to form hydrogen bonds or participate in ionic interactions with the active site residues of kinases, while the phenoxy group can stack with aromatic residues, mimicking natural substrates or allosteric modulators. Recent studies have demonstrated its role in generating derivatives that exhibit potent inhibitory effects against specific kinases, thereby opening new avenues for therapeutic intervention.

Moreover, the compound has found relevance in materials science and polymer chemistry. Its bifunctional nature allows for the incorporation into polymers or copolymers where both hydrophilic and hydrophobic properties are desired. For instance, derivatives of 2-(4-Aminophenoxy)benzenecarboxylic Acid have been explored as monomers for synthesizing biodegradable polymers that could find applications in drug delivery systems. The carboxylic acid group can participate in esterification reactions to introduce targeting ligands or stabilizing moieties, while the amino group can facilitate cross-linking or ionic gelation processes.

The synthesis of 2-(4-Aminophenoxy)benzenecarboxylic Acid typically involves multi-step organic transformations starting from readily available aromatic precursors. One common synthetic route includes the nucleophilic substitution reaction between 4-nitrophenol and an amine derivative followed by reduction and subsequent carboxylation at another position on the aromatic ring. Advances in catalytic methods have enabled more efficient and environmentally friendly approaches to this synthesis, reducing waste and improving yields. These innovations align with broader trends in green chemistry aimed at minimizing hazardous byproducts and energy consumption.

From a medicinal chemistry perspective, derivatives of 2-(4-Aminophenoxy)benzenecarboxylic Acid have been investigated for their potential as antiviral agents. The structural motif is reminiscent of known antiviral drugs that target viral proteases or polymerases by inhibiting their catalytic activity. Researchers have synthesized analogs with modifications designed to enhance binding affinity or selectivity against specific viral enzymes. Preliminary computational studies suggest that these derivatives could disrupt viral replication cycles by interfering with key enzymatic steps.

The compound's versatility also extends to its role as a ligand in coordination chemistry. Transition metal complexes derived from 2-(4-Aminophenoxy)benzenecarboxylic Acid have shown promise as catalysts for various organic transformations, including cross-coupling reactions that are pivotal in pharmaceutical synthesis. The metal-ligand interactions can be fine-tuned by adjusting the substituents on the aromatic rings or introducing additional coordination sites. Such complexes not only facilitate synthetic pathways but also provide insights into mechanistic aspects of metal-catalyzed reactions.

In summary, 2-(4-Aminophenoxy)benzenecarboxylic Acid (CAS No: 67724-03-2) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features make it an invaluable building block for designing novel therapeutics and functional materials. As research continues to uncover new synthetic methodologies and biological activities associated with this molecule and its derivatives, its significance is expected to grow further within both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:67724-03-2)2-(4-Aminophenoxy)benzenecarboxylic Acid
A867206
Purity:99%
Quantity:5g
Price ($):427.0
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